[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel
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Overview
Description
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel is a coordination compound that features a nickel center coordinated to two triphenylphosphine ligands and a [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel typically involves the reaction of nickel(II) chloride with triphenylphosphine and [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the triphenylphosphine or [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates and efficient catalysis.
Biology and Medicine
Industry
In industry, this compound may find applications in the development of new materials, such as advanced polymers and coatings. Its catalytic properties can be leveraged to improve the efficiency and selectivity of industrial chemical processes .
Mechanism of Action
The mechanism by which [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel exerts its effects is primarily through its role as a catalyst. The nickel center can coordinate to substrates, facilitating their activation and subsequent transformation. The triphenylphosphine and [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligands play a crucial role in stabilizing the nickel center and modulating its reactivity .
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)nickel(II) chloride: This compound features a similar coordination environment but lacks the [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand.
Nickel(II) acetylacetonate: Another nickel complex with different ligands, commonly used in catalysis.
Nickel(II) bis(diphenylphosphino)ethane: A nickel complex with diphenylphosphino ligands, used in similar catalytic applications.
Uniqueness
The presence of the [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand in [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel imparts unique steric and electronic properties to the compound. This can result in different reactivity and selectivity compared to other nickel complexes, making it a valuable compound for specific catalytic applications .
Properties
Molecular Formula |
C42H50NNiP2Si2+ |
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Molecular Weight |
745.7 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;nickel;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C6H18NSi2.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2,3)7-9(4,5)6;/h2*1-15H;1-6H3;/q;;-1;/p+2 |
InChI Key |
KBEAVYRUJMEMHQ-UHFFFAOYSA-P |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origin of Product |
United States |
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